molecular formula C9H5Cl2NO2S B15093266 7-Isoquinolinesulfonyl chloride, 3-chloro- CAS No. 478647-02-8

7-Isoquinolinesulfonyl chloride, 3-chloro-

Cat. No.: B15093266
CAS No.: 478647-02-8
M. Wt: 262.11 g/mol
InChI Key: IOBCIDHYESEXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Isoquinolinesulfonyl chloride, 3-chloro- is a chemical compound that belongs to the class of isoquinolinesulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to the isoquinoline ring, with a chlorine atom at the 3-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isoquinolinesulfonyl chloride, 3-chloro- typically involves the chlorination of isoquinoline derivatives followed by sulfonylation. One common method involves the reaction of isoquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position .

Industrial Production Methods

In industrial settings, the production of 7-Isoquinolinesulfonyl chloride, 3-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Isoquinolinesulfonyl chloride, 3-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Isoquinolinesulfonyl chloride, 3-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Isoquinolinesulfonyl chloride, 3-chloro- involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, it can modify amino acid residues in proteins, thereby affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Isoquinolinesulfonyl chloride, 3-chloro- is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a useful tool in scientific research .

Properties

CAS No.

478647-02-8

Molecular Formula

C9H5Cl2NO2S

Molecular Weight

262.11 g/mol

IUPAC Name

3-chloroisoquinoline-7-sulfonyl chloride

InChI

InChI=1S/C9H5Cl2NO2S/c10-9-4-6-1-2-8(15(11,13)14)3-7(6)5-12-9/h1-5H

InChI Key

IOBCIDHYESEXKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.